molecular formula C9H9BrN2 B2762906 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1935333-86-0

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2762906
CAS No.: 1935333-86-0
M. Wt: 225.089
InChI Key: BUDFNLMBEZTNQK-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C9H9BrN2. It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 3-ethyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: N-oxides of the compound.

    Reduction Products: Dehalogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the bromine atom at the 5-position allows for selective interactions with biological targets and facilitates further functionalization for diverse applications .

Properties

IUPAC Name

5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFNLMBEZTNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935333-86-0
Record name 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
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